molecular formula C11H15Cl2N B13013237 1-(3,4-Dichlorophenyl)pentylamine

1-(3,4-Dichlorophenyl)pentylamine

Cat. No.: B13013237
M. Wt: 232.15 g/mol
InChI Key: FSGHJNGANRRXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)pentylamine is an organic compound with the molecular formula C11H15Cl2N It is a derivative of pentylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)pentylamine can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzyl chloride with pentylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the catalytic hydrogenation of a Schiff base compound derived from 3,4-dichlorobenzaldehyde and pentylamine. This process uses a catalyst such as palladium or platinum and is carried out under hydrogen gas at elevated pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylpentylamines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)pentylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-Dichlorophenyl)pentylamine: A stereoisomer with similar chemical properties but different biological activity.

    3,4-Dichlorophenylamine: Lacks the pentyl group, resulting in different reactivity and applications.

    1-(2,4-Dichlorophenyl)pentylamine: Substitution pattern on the phenyl ring differs, leading to variations in chemical behavior.

Uniqueness

1-(3,4-Dichlorophenyl)pentylamine is unique due to its specific substitution pattern and the presence of the pentylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15Cl2N/c1-2-3-4-11(14)8-5-6-9(12)10(13)7-8/h5-7,11H,2-4,14H2,1H3

InChI Key

FSGHJNGANRRXPA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.